Methyl3-amino-4-methoxy-5-methylbenzoatehydrochloride
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Overview
Description
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride typically involves the esterification of 3-amino-4-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-amino-5-methylbenzoate
Uniqueness
Methyl 3-amino-4-methoxy-5-methylbenzoate hydrochloride is unique due to the presence of both methoxy and methyl groups on the benzoate ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
methyl 3-amino-4-methoxy-5-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2;/h4-5H,11H2,1-3H3;1H |
InChI Key |
PWQGOLKQHMOXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)C(=O)OC.Cl |
Origin of Product |
United States |
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